1,2,4,6-Tetrachlorodibenzo-P-dioxin

Description

Contextualizing 1,2,4,6-Tetrachlorodibenzo-P-dioxin within the Polychlorinated Dibenzo-p-dioxin (B167043) (PCDD) Congener Family

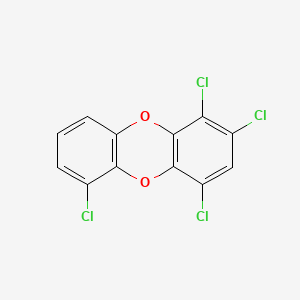

The fundamental structure of a PCDD consists of two benzene (B151609) rings connected by two oxygen atoms. wikipedia.orgclu-in.org Variations in the number and position of chlorine atoms on this basic structure give rise to 75 different PCDD congeners. clu-in.orgmst.dk These congeners are grouped into homologues based on the number of chlorine atoms they contain, ranging from monochlorodibenzo-p-dioxins (MCDDs) to the fully chlorinated octachlorodibenzo-p-dioxin (B131699) (OCDD). clu-in.orgcdc.gov

1,2,4,6-Tetrachlorodibenzo-p-dioxin belongs to the tetrachlorodibenzo-p-dioxin (TCDD) homologue group, which includes a total of 22 isomers. clu-in.orgcdc.gov The numbering of the chlorine atoms in its name indicates their specific positions on the dibenzo-p-dioxin backbone. While all TCDD isomers share the same molecular formula (C₁₂H₄Cl₄O₂), their structural differences lead to variations in their physical, chemical, and biological properties. The most studied and most toxic of all PCDD congeners is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which also belongs to the TCDD homologue group. clu-in.orgcdc.gov The toxicity of PCDD congeners is largely dependent on the presence of chlorine atoms in the 2, 3, 7, and 8 positions. wikipedia.org

Table 1: Classification of Polychlorinated Dibenzo-p-dioxins (PCDDs)

| Homologue Group | Number of Chlorine Atoms | Number of Congeners |

| Monochlorodibenzo-p-dioxins (MCDD) | 1 | 2 |

| Dichlorodibenzo-p-dioxins (DCDD) | 2 | 10 |

| Trichlorodibenzo-p-dioxins (TrCDD) | 3 | 14 |

| Tetrachlorodibenzo-p-dioxins (TCDD) | 4 | 22 |

| Pentachlorodibenzo-p-dioxins (PeCDD) | 5 | 14 |

| Hexachlorodibenzo-p-dioxins (HxCDD) | 6 | 10 |

| Heptachlorodibenzo-p-dioxins (HpCDD) | 7 | 2 |

| Octachlorodibenzo-p-dioxin (OCDD) | 8 | 1 |

| Total | 75 |

This table is based on data from multiple sources. clu-in.orgcdc.gov

Historical Overview of Research into Tetrachlorodibenzo-P-dioxins as Persistent Environmental Contaminants

The history of research into TCDDs as persistent environmental contaminants is intertwined with the history of industrial chemical production and environmental incidents. Although not identified until much later, dioxins were first released into the environment in significant quantities during the mid-19th century as byproducts of industrial processes. wikipedia.org A notable early incident of dioxin exposure occurred in 1949 following an explosion at a Monsanto plant, which exposed workers to herbicides contaminated with TCDDs. ewg.org

A major catalyst for research into TCDDs was the widespread use of the herbicide Agent Orange, contaminated with 2,3,7,8-TCDD, by the U.S. military during the Vietnam War (1962-1970). ewg.orgresearchgate.net This led to significant environmental contamination and spurred numerous studies on the persistence and effects of these compounds. researchgate.net Subsequent environmental contamination events, such as the one at Love Canal in Niagara Falls, New York, and the spraying of dioxin-contaminated waste oil for dust control in Missouri in the early 1970s, further highlighted the persistence and potential risks of TCDDs in the environment. nih.gov

Research in the mid-1980s, including the U.S. Environmental Protection Agency's National Dioxin Study, began to systematically investigate the extent of TCDD contamination, finding it in both industrial and background sites. nih.gov These studies revealed that TCDDs are highly persistent in the environment, with a long half-life, and can bioaccumulate in the food chain. wikipedia.orgclu-in.org

Significance of Tetrachlorodibenzo-P-dioxins in Environmental and Mechanistic Studies

Tetrachlorodibenzo-p-dioxins, including 1,2,4,6-TCDD, are significant subjects of environmental and mechanistic studies for several key reasons. Their persistence and ability to bioaccumulate make them important indicators of anthropogenic pollution. scielo.br Because they are not intentionally produced, their presence in environmental samples is a clear marker of industrial or combustion-related activities. scielo.br

Mechanistic studies often focus on the interaction of TCDDs with the aryl hydrocarbon receptor (AhR), a protein found in the cells of most animals and humans. mst.dknih.gov The binding of TCDD congeners to the AhR is a key step in mediating their biological effects. mst.dk While 2,3,7,8-TCDD is the most potent AhR agonist, other TCDD isomers, including 1,2,4,6-TCDD, are also studied to understand the structure-activity relationships within this congener group. Research has shown that even congeners without the 2,3,7,8-chlorine substitution pattern can elicit biological responses, although typically at higher concentrations. clu-in.org

The study of various TCDD congeners helps researchers to understand the broader environmental fate and transport of this class of compounds. researchgate.net For example, the analysis of different congener profiles in sediment cores has provided historical records of dioxin emissions from various sources. acs.orgduth.gr Furthermore, the development of analytical methods, such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), has been crucial for the separation and quantification of individual TCDD isomers like 1,2,4,6-TCDD in complex environmental matrices. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-11-7(15)4-6(14)9(16)12(11)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNBZUDHTCXCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074090 | |

| Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71669-27-7 | |

| Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM001N953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Formation and Sources of Tetrachlorodibenzo P Dioxins

Unintentional Formation Mechanisms

Polychlorinated dibenzo-p-dioxins, including 1,2,4,6-tetrachlorodibenzo-p-dioxin, are not intentionally manufactured but are formed as unintentional byproducts of various industrial and combustion activities. wikipedia.orgontosight.ai The formation of these compounds, commonly known as dioxins, typically occurs when organic materials are heated in the presence of chlorine. princeton.edu

A significant portion of dioxin emissions originates from human activities that involve combustion. nih.gov These processes often provide the ideal conditions for dioxin formation, including high temperatures and the presence of chlorine and precursor compounds.

The incineration of various types of waste is a primary source of dioxin emissions. nih.govnih.gov The presence of chlorinated materials in the waste stream, such as plastics and chlorinated solvents, provides the necessary chlorine for the formation of dioxins. ukwin.org.uk The efficiency of the combustion process is a critical factor; incomplete combustion can lead to the formation of a wide array of dioxin congeners. nih.gov While modern incinerators equipped with advanced pollution control technologies have substantially decreased dioxin emissions, older or poorly maintained facilities can be significant sources. nih.govfao.org

| Factor | Description |

| Waste Composition | The presence of chlorine-containing materials, such as PVC plastics and paper, directly contributes to dioxin formation. |

| Combustion Temperature | Incomplete combustion at lower temperatures (below 850°C) can increase the formation of dioxins. ukwin.org.uk |

| Post-Combustion Zone | Dioxins can reform in the cooling gases in the post-combustion zone if the conditions are favorable. ukwin.org.uk |

| Emission Control Systems | Modern incinerators use technologies like activated carbon injection and fabric filters to capture dioxins before they are released. nih.gov |

The burning of fossil fuels and wood is another notable source of dioxin emissions. princeton.edunih.gov While the concentration of dioxins from these sources may be lower than from waste incineration, the vast quantities of these fuels burned globally make them a significant contributor to the total environmental load. princeton.edu The natural chlorine content in these fuels, as well as contaminants, can lead to dioxin formation during combustion. The combustion of treated wood, which can contain chlorinated phenols, may result in higher dioxin emissions compared to untreated wood.

Industrial processes that require high temperatures, such as cement production, can also be sources of dioxins. cementequipment.orgcolumbia.edu The raw materials and fuels used in cement kilns can contain chlorine and organic precursors necessary for dioxin formation. nih.govchej.org The practice of co-firing alternative fuels, including hazardous waste, in cement kilns has been a subject of environmental concern, though studies indicate that well-managed modern kilns can maintain low emission levels. nih.govepa.gov

Dioxins are also released into the environment through natural combustion events. crwi.org Forest fires, for example, involve the large-scale burning of biomass and can be a significant natural source of dioxins. dcceew.gov.auuq.edu.au The specific congener profile of dioxins from forest fires can vary depending on the type of vegetation and the intensity of the fire. dcceew.gov.audioxin20xx.org Volcanic eruptions are another natural source of these compounds. crwi.org

The manufacturing of certain chemicals can lead to the unintentional formation of dioxins as byproducts. nih.govusda.gov This is particularly relevant in the production of chlorinated phenols and their derivatives, which have been used in the manufacturing of pesticides and other products. wikipedia.orgcdc.gov Historically, the production of the herbicide 2,4,5-T was a major source of contamination with the highly toxic 2,3,7,8-TCDD isomer. nih.govca.gov It is plausible that other tetrachlorodibenzo-p-dioxin isomers, such as 1,2,4,6-TCDD, could also be formed in these and similar chemical manufacturing processes, although specific data is scarce. usda.gov

Industrial Chemical Manufacturing By-products

Chlorophenol Synthesis Contamination (e.g., 2,4,5-Trichlorophenol)

The manufacturing of certain chlorophenols is a significant historical and potential source of TCDD contamination. Specifically, the synthesis of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) can lead to the formation of 2,3,7,8-TCDD as an unwanted byproduct. wikipedia.orgnih.gov This occurs when reaction temperatures are not properly controlled during the production process. wikipedia.org The risk of TCDD formation is a known issue in the production of chlorophenols, and historical manufacturing practices have resulted in contamination of commercial chlorophenol products. nih.govwikipedia.org

Chlorophenoxy Herbicide Production Contamination (e.g., 2,4,5-T, Silvex)

The production of chlorophenoxy herbicides, such as 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) and Silvex (2-(2,4,5-trichlorophenoxy)propionic acid), has been a major source of TCDD contamination. cdc.govbritannica.com These herbicides are synthesized using 2,4,5-trichlorophenol as a precursor chemical. wikipedia.orgcdc.gov During the manufacturing of 2,4,5-T, if the temperature is not strictly controlled, 2,3,7,8-TCDD can be formed as a contaminant. wikipedia.orghealthandenvironment.org In the past, commercial preparations of 2,4,5-T were found to contain significant levels of TCDD. nih.govwikipedia.org For instance, early production facilities for 2,4,5-T sometimes had batches with TCDD levels as high as 60 parts per million (ppm). wikipedia.org The widely known defoliant, Agent Orange, was a mixture of 2,4,5-T and 2,4-D, and its use led to the environmental release of TCDD. wikipedia.orgmhmedical.com

Pulp and Paper Mill Chlorine Bleaching Processes

The pulp and paper industry has been identified as a source of TCDDs, including the 1,2,4,6-TCDD isomer, due to the use of chlorine in the bleaching process. rff.orgnih.gov The reaction of chlorine with lignin (B12514952) and other organic compounds present in the pulp can lead to the formation of various chlorinated organic compounds, including dioxins. researchgate.net Effluents and sludges from pulp and paper mills that utilize chlorine bleaching have been found to contain TCDDs. nih.govnih.gov Research has shown a direct link between the chlorine bleaching process and the formation of TCDD and its related compounds. fas.org However, the industry has made efforts to reduce dioxin formation by switching to alternative bleaching agents like chlorine dioxide. researchgate.netnih.gov Studies have indicated that replacing chlorine with chlorine dioxide significantly minimizes the formation of TCDDs in pulp and paper mill effluents. nih.gov

Metal Production and Smelting Processes

Metal production and smelting operations are also recognized as sources of TCDD emissions. nih.govnih.gov These processes, particularly secondary smelting of metals like copper and aluminum, can release dioxins into the environment. nih.govenvironment.govt.nz The formation of TCDDs in these high-temperature processes can occur through "de novo" synthesis, where the basic components of carbon, chlorine, and oxygen reassemble into dioxin molecules in the presence of metal catalysts like copper. researchgate.net Off-gases from processes such as iron ore sintering can contain dioxins. researchgate.net

Intentional Production for Research and Standards

While 1,2,4,6-Tetrachlorodibenzo-p-dioxin is not produced for commercial purposes, small quantities are intentionally synthesized for scientific research and as analytical standards. wikipedia.orgnih.govnih.gov This allows scientists to study its chemical and toxicological properties, develop analytical methods for its detection, and establish reference materials for regulatory monitoring. The availability of pure TCDD congeners is crucial for conducting toxicological studies and for the accurate quantification of these compounds in environmental and biological samples. nih.gov

Environmental Transport and Fate of Tetrachlorodibenzo P Dioxins

Environmental Distribution and Reservoirs (Soil, Sediments, Food Chain)

Once released into the environment, 1,2,4,6-tetrachlorodibenzo-p-dioxin, like other dioxins, exhibits a strong tendency to partition to organic matter, leading to its accumulation in specific environmental compartments. cdc.gov The primary reservoirs for this compound are soil and sediments. nih.govresearchgate.net

Industrial activities, such as the manufacturing of certain chemicals and combustion processes, are significant sources of dioxin emissions. nih.govnih.gov Atmospheric deposition is a major pathway for the distribution of these compounds over wide geographical areas. acs.org Due to their low water solubility and high affinity for particulate matter, TCDDs are readily adsorbed onto soil particles and settle into the sediments of aquatic systems. cdc.govwaterquality.gov.au

Concentrations of dioxins in soil can vary significantly, with urban and industrial areas generally showing higher levels than rural or mountainous regions. For instance, studies have shown that dioxin concentrations in urban soils can be substantially higher than in agricultural lands. nih.gov

The lipophilic (fat-loving) nature of 1,2,4,6-tetrachlorodibenzo-p-dioxin facilitates its entry into the food chain. researchgate.net It can accumulate in the fatty tissues of organisms, a process known as bioaccumulation. ekb.eg The primary route of human and animal exposure to dioxins is through the consumption of contaminated food, particularly meat, dairy products, and fish. clu-in.orgnih.gov Animals ingest these compounds through contaminated soil and vegetation, leading to their accumulation in their tissues and milk. clu-in.org Aquatic organisms are exposed to dioxins present in contaminated sediments and water. clu-in.org

Table 1: Environmental Distribution of Dioxins

| Environmental Compartment | Typical Concentration Ranges | Key Characteristics |

|---|---|---|

| Soil | 0.14 to 186 ng/kg (TEQ) in some studies nih.gov | Acts as a primary reservoir; concentrations are higher in urban/industrial areas. nih.gov |

| Sediments | Up to 6.9 ppb of 2,3,7,8-TCDD found in highly contaminated sites nj.gov | Dioxins adsorb to particles and settle; can be a long-term source of contamination. nih.gov |

| Food Chain | Accumulates in fatty tissues of animals and fish. ekb.eg | Primary pathway of human exposure. clu-in.orgnih.gov |

Note: TEQ (Toxic Equivalency) is used to express the toxicity of different dioxin congeners relative to the most toxic form, 2,3,7,8-TCDD.

Bioaccumulation and Biomagnification in Ecosystems

The chemical properties of 1,2,4,6-tetrachlorodibenzo-p-dioxin, particularly its high lipophilicity and resistance to metabolic degradation, make it highly susceptible to bioaccumulation and biomagnification in ecosystems. epa.govfiveable.me

Bioaccumulation is the process by which the concentration of a substance builds up in an individual organism over time. cimi.org For aquatic organisms, this occurs through the absorption of the chemical from the surrounding water and from their food. In terrestrial environments, animals accumulate dioxins through the ingestion of contaminated soil and plants. ekb.eg

Biomagnification is the incremental increase in the concentration of a substance at successively higher levels in a food chain. cimi.orgbioninja.com.au As smaller organisms are consumed by larger ones, the stored toxins are transferred and become more concentrated in the predators. This process can lead to significantly higher concentrations of dioxins in top predators, including birds of prey, marine mammals, and humans. epa.gov

Research has demonstrated significant biomagnification of TCDDs in aquatic food webs. epa.gov For example, studies have reported bioaccumulation factors (BAFs) for 2,3,7,8-TCDD in various fish species ranging from 3,000 to over 100,000. nih.gov The BAF is a measure of the extent to which a chemical is accumulated in an organism from the surrounding environment.

Table 2: Bioaccumulation Factors (BAFs) for 2,3,7,8-TCDD in Fish

| Species | Tissue | Mean BAF Range |

|---|---|---|

| Smallmouth Bass | Fillet | 11,500 - 24,600 nih.gov |

| Brown Trout | Fillet | 17,900 - 28,300 nih.gov |

| White Perch | Fillet | 3,000 - 7,500 nih.gov |

| White Sucker | Whole Body | 78,500 - 106,000 nih.gov |

Source: Adapted from a study on Maine rivers. nih.gov

Atmospheric and Aquatic Transport Dynamics

The transport of 1,2,4,6-tetrachlorodibenzo-p-dioxin across vast distances is primarily governed by atmospheric and aquatic processes.

Atmospheric Transport: Dioxins can be released into the atmosphere from various sources, including industrial emissions and incineration processes. nj.govnih.gov In the atmosphere, they can exist in the vapor phase or, more commonly, adsorbed to airborne particulate matter. cdc.gov This allows for long-range transport, leading to the deposition of these compounds in regions far from their original source. acs.orgnoaa.gov

Aquatic Transport: In aquatic environments, the low water solubility of TCDDs means that they are predominantly associated with suspended particles and sediments. nih.govwaterquality.gov.au Water currents can transport these contaminated particles over significant distances. nj.gov Over time, these particles settle, leading to the accumulation of dioxins in the sediments of rivers, lakes, and oceans, which then act as long-term reservoirs. nih.gov Volatilization from water back into the atmosphere can occur, particularly for the less chlorinated dioxin congeners, but sedimentation is the primary removal mechanism from the water column. nih.gov

Persistence and Resistance to Environmental Degradation

A defining characteristic of 1,2,4,6-tetrachlorodibenzo-p-dioxin and other PCDDs is their remarkable persistence in the environment. nih.govfiveable.me These compounds are highly resistant to chemical, biological, and photolytic degradation processes.

The chemical stability of the dibenzo-p-dioxin (B167043) structure, enhanced by the presence of chlorine atoms, contributes to its long environmental half-life. epa.gov In soil, the half-life of dioxins can be as long as 60 to 80 years. nih.gov This persistence means that once introduced into the environment, these compounds can remain for decades, posing a long-term risk of exposure to ecosystems and humans. ekb.eg

While some microbial degradation of dioxins can occur under specific conditions, the rates are generally very slow in natural environments. Their resistance to breakdown, coupled with their tendency to bioaccumulate, underscores the long-term environmental challenge posed by these compounds. beyondpesticides.org

Advanced Analytical Methodologies for Tetrachlorodibenzo P Dioxins

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 1,2,4,6-TCDD is the effective extraction of the analyte from the sample matrix and the subsequent removal of interfering compounds. nih.govnih.gov Complex matrices such as soil, sediment, fly ash, and biological tissues contain a multitude of organic compounds that can interfere with the final analysis. well-labs.comepa.gov Therefore, a robust cleanup procedure is essential to isolate the target dioxin congeners. epa.gov

Soxhlet extraction is a classical and widely used technique for the extraction of PCDDs, including 1,2,4,6-TCDD, from solid and semi-solid matrices. thermofisher.comnih.gov This method involves the continuous washing of the sample with a suitable organic solvent, typically toluene (B28343), for an extended period, often ranging from 16 to 36 hours. thermofisher.commpcb.gov.intheanalyticalscientist.com The primary advantage of Soxhlet extraction is its exhaustive nature, ensuring high extraction efficiency for strongly sorbed analytes. thermofisher.com However, it is a time-consuming process and requires large volumes of high-purity solvents. thermofisher.com For instance, the analysis of air filters for dioxins has shown that pressurized solvent extraction can yield comparable results to the 16-hour Soxhlet extraction in just 53 minutes. theanalyticalscientist.com In some procedures, a pre-cleaning step for materials like glass fiber filters involves a 16-hour Soxhlet extraction with toluene to ensure they are free of contaminants. mpcb.gov.in

Following initial extraction, the sample extract undergoes a comprehensive cleanup process using multi-step liquid chromatography to remove co-extracted interfering compounds. nih.govenv.go.jp This is a crucial step as interferences from compounds like polychlorinated biphenyls (PCBs), chlorinated diphenyl ethers, and polycyclic aromatic hydrocarbons (PAHs) can be present at concentrations orders of magnitude higher than the target dioxins. epa.gov

A common approach involves the use of a multi-layer silica (B1680970) gel column. env.go.jpsigmaaldrich.com These columns are packed with different layers of silica gel, each treated to remove specific types of interferences. sigmaaldrich.com For example, layers may include:

Acidic silica gel: To remove basic and neutral polar interferences.

Basic silica gel: To remove acidic interferences.

Silver nitrate-impregnated silica gel: To remove sulfur-containing compounds. sigmaaldrich.com

Carbon-based sorbents: Activated carbon columns are particularly effective in separating planar molecules like PCDDs from non-planar interferences such as PCBs. sigmaaldrich.comresearchgate.net

Automated systems, which can integrate sample cleanup with concentration steps, have been developed to improve efficiency and reproducibility. fms-inc.comj2scientific.eu These systems can automate the entire cleanup workflow, including sample loading, column washing, elution, and fraction collection, significantly reducing sample preparation time from days to hours. fms-inc.com

In addition to chromatographic cleanup, acid and alkaline washing of the extract can be employed for further purification. thermofisher.com This involves partitioning the organic extract with acidic and/or alkaline solutions to remove ionizable interfering compounds. For instance, washing with concentrated sulfuric acid is effective in oxidizing and removing lipids and other oxidizable materials. sigmaaldrich.com An alkaline wash can remove acidic compounds like phenols. sigmaaldrich.com Some extraction protocols for matrices like fly ash involve pre-treatment of the sample with hydrochloric acid before solvent extraction to improve analyte recovery. thermofisher.com

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating the complex mixture of PCDD isomers. chromatographyonline.compublications.gc.ca There are 22 possible tetrachlorodibenzo-p-dioxin isomers, and their separation is critical as their toxicities can vary significantly. publications.gc.ca The 2,3,7,8-substituted isomers are of particular toxicological concern. keikaventures.com

HRGC utilizes long, narrow-bore capillary columns (e.g., 50-60 meters in length) coated with a specific stationary phase. chromatographyonline.com The choice of the stationary phase is critical for achieving the desired separation. Highly polar cyanopropyl-substituted polysiloxane phases are commonly used for their ability to separate the various PCDD congeners based on their polarity and planarity. chromatographyonline.com The separation of 1,2,4,6-TCDD from its other isomers is essential for accurate quantification. Research has demonstrated that specific GC columns can achieve baseline resolution of critical TCDD and TCDF isomers, eliminating the need for secondary column confirmation. chromatographyonline.compublications.gc.ca

Table 1: Example HRGC Column and Conditions for Dioxin Analysis This table provides a general example of typical HRGC parameters and does not represent a specific analysis of 1,2,4,6-TCDD.

| Parameter | Value |

|---|---|

| Column | 5% Phenyl / 95% Dimethylpolysiloxane |

| Length | 60 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp from 150°C to 300°C |

High-Resolution Mass Spectrometry (HRMS) for Quantitative Measurement

Following separation by HRGC, High-Resolution Mass Spectrometry (HRMS) is employed for the detection and quantification of 1,2,4,6-TCDD. nih.govacs.org HRMS provides the high selectivity and sensitivity required to measure these compounds at ultra-trace levels, often in the parts-per-quadrillion (ppq) range. nih.govepa.gov The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific m/z values of the molecular ions of the target TCDD isomers. env.go.jp The high resolving power of the instrument (typically >10,000) allows for the differentiation of the target analytes from other co-eluting compounds that may have the same nominal mass but a different exact mass. nih.gov

The isotope dilution method is the definitive technique for the accurate quantification of PCDDs, including 1,2,4,6-TCDD, and is a key component of regulatory methods like EPA Method 1613B. well-labs.comepa.govepa.gov This method compensates for the potential loss of analyte during the extensive extraction and cleanup steps. nih.gov

The procedure involves the following steps:

A known amount of a stable isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,4,6-TCDD) is added to the sample before extraction. well-labs.comenv.go.jp

This "internal standard" behaves chemically and physically similarly to the native (unlabeled) analyte throughout the entire analytical procedure.

At the end of the analysis, the ratio of the response of the native analyte to the response of the labeled internal standard is measured by the HRMS.

By comparing this ratio to the ratio found in a calibration standard with known concentrations of both the native and labeled compounds, the concentration of the native 1,2,4,6-TCDD in the original sample can be accurately calculated. epa.gov

This technique provides high precision and accuracy because the measurement is based on the ratio of two compounds that are affected similarly by any procedural variations or losses. nih.gov For some congeners where a labeled analog is not available, quantification is performed using the internal standard of another congener at the same level of chlorination. well-labs.comepa.gov

Table 2: Example Ions Monitored in HRMS for TCDD Analysis This table is illustrative and shows the principle of monitoring native and labeled ions. Exact masses may vary slightly based on instrumentation.

| Compound | Ion Type | m/z (example) |

|---|---|---|

| Native TCDD | Molecular Ion [M]+ | 319.8965 |

| Native TCDD | Molecular Ion [M+2]+ | 321.8936 |

| ¹³C₁₂-TCDD | Internal Standard [M]+ | 331.9368 |

| ¹³C₁₂-TCDD | Internal Standard [M+2]+ | 333.9339 |

Tandem Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and cost-effective alternative to high-resolution mass spectrometry (HRMS) for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,4,6-tetrachlorodibenzo-p-dioxin (1,2,4,6-TCDD). researchgate.netnih.gov This technique offers enhanced selectivity and sensitivity, which is crucial for detecting trace levels of these toxic compounds in complex environmental and biological matrices. windows.netthermofisher.com

The principle of GC-MS/MS involves the use of a triple quadrupole mass spectrometer. The first quadrupole (Q1) selects a specific precursor ion from the mixture of ions generated from the sample. This precursor ion is then fragmented in the second quadrupole (q2), also known as the collision cell, through collision-induced dissociation. The resulting product ions are then analyzed by the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference, leading to improved signal-to-noise ratios and lower detection limits. waters.com

For the analysis of TCDDs, specific precursor-to-product ion transitions are monitored. While the molecular ion is often selected as the precursor, the fragmentation patterns provide the specificity required for confident identification and quantification. The selectivity of GC-MS/MS allows for the separation of target analytes from co-eluting interfering compounds, which can be a significant challenge in complex samples. windows.net European Union regulations have recognized GC-MS/MS as a valid confirmatory tool for dioxin analysis in food and feed since 2014. waters.com

Recent advancements in ionization techniques, such as atmospheric pressure gas chromatography (APGC) coupled with MS/MS, have further enhanced the sensitivity and robustness of this method for PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) analysis. waters.comchromatographyonline.com The development of methods utilizing GC-MS/MS provides a reliable and more accessible alternative for routine monitoring of dioxins in various matrices. researchgate.net

Metastable Decomposition Monitoring in Mass Spectrometry

Metastable decomposition monitoring is a specialized mass spectrometric technique that offers a high degree of specificity for the analysis of tetrachlorodibenzo-p-dioxins (TCDDs). acs.orgacs.org This method focuses on monitoring a specific fragmentation reaction that is characteristic of the TCDD molecule, namely the loss of a COCl group from the molecular ion. acs.org

This technique is performed using a double-focusing mass spectrometer where the instrument is set to specifically detect the daughter ions that result from the metastable decomposition of a parent ion in the first field-free region of the mass spectrometer. By monitoring this specific transition, the method can effectively discriminate TCDDs from other co-eluting compounds, including polychlorinated biphenyls (PCBs), which can interfere with conventional low-resolution mass spectrometric analysis. acs.org

The high specificity of metastable decomposition monitoring makes it a valuable tool for confirming the presence of TCDDs in complex environmental samples, even validating results obtained from other less specific methods. acs.org Research has demonstrated the utility of this technique in terms of its detection limit, linearity of calibration, precision, and accuracy for TCDD analysis. acs.org

Application of Labeled Standards (e.g., ¹³C-Marked PCDD/F Standards)

The use of isotopically labeled internal standards, particularly those marked with Carbon-13 (¹³C), is a cornerstone of accurate and reliable quantification of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,4,6-Tetrachlorodibenzo-p-dioxin. publications.gc.cathermofisher.comlibios.fr These labeled compounds are chemically identical to the native analytes but have a higher mass due to the incorporation of the ¹³C isotope. libios.fr

Principle of Isotope Dilution:

The fundamental principle behind using ¹³C-labeled standards is isotope dilution mass spectrometry (IDMS). A known amount of the ¹³C-labeled standard for each target analyte is added to the sample at the very beginning of the analytical procedure. publications.gc.canih.gov Because the labeled standard behaves identically to its native counterpart throughout the extraction, cleanup, and analysis processes, any losses of the analyte during these steps will be mirrored by losses of the labeled standard.

By measuring the ratio of the native analyte to its labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, regardless of incomplete recovery. thermofisher.com This approach effectively corrects for matrix effects and variations in sample preparation efficiency. nih.gov

Specific Applications:

Quantification: The use of ¹³C-labeled internal standards is a requirement in many standardized methods for dioxin analysis, such as those from the U.S. Environmental Protection Agency (EPA). thermofisher.com

Recovery Standards: In addition to quantification, other labeled compounds, often non-2,3,7,8-substituted congeners, can be added just before instrumental analysis to serve as recovery or injection standards. dspsystems.eu This helps to monitor the performance of the analytical instrument itself.

Method Validation: Labeled standards are crucial for validating the entire analytical method, including extraction efficiency and cleanup procedures. nih.gov

The availability of a wide range of ¹³C-labeled PCDD/F standards allows for the accurate determination of individual congeners in a variety of complex matrices. dspsystems.euisotope.com

Method Sensitivity, Detection Limits, and Calibration Ranges

The sensitivity of analytical methods for 1,2,4,6-Tetrachlorodibenzo-p-dioxin and other PCDDs is paramount due to their extreme toxicity, necessitating detection at very low concentrations. nih.gov Method sensitivity is typically characterized by the method detection limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wa.gov

Factors Influencing Sensitivity:

Instrumentation: High-resolution mass spectrometry (HRMS) has traditionally been the "gold standard" for dioxin analysis, offering very low detection limits. chromatographyonline.com However, modern tandem mass spectrometers (GC-MS/MS) have achieved comparable or even better sensitivity for many applications. waters.comgcms.cz

Sample Matrix: The complexity of the sample matrix (e.g., soil, water, biological tissue) can significantly impact detection limits due to the presence of interfering compounds. nih.govgcms.cz

Sample Preparation: Extensive cleanup procedures are often required to remove interferences and concentrate the analytes, thereby improving sensitivity. nih.gov

Detection Limits and Calibration:

Detection limits for TCDDs are typically in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range. For instance, EPA Method 1613B, which uses HRGC/HRMS, has calibration limits for TCDD in water samples ranging from 10 to 2000 ppq. epa.gov For soil and tissue samples, the range is typically 1.0 to 200 ppt. epa.gov Some modern GC-MS/MS systems can achieve instrument detection limits (IDLs) for TCDD in the low femtogram range (e.g., 10 fg on-column). thermofisher.com

Calibration curves are essential for quantifying the concentration of analytes. These are typically generated using a series of calibration standards at different concentrations. For dioxin analysis, calibration ranges can be quite wide to cover the expected concentrations in various samples. For example, calibration curves for TCDDs might range from 0.01 to 20 pg/µL. thermofisher.com The linearity of the calibration curve over the desired concentration range is a critical performance metric. researchgate.net

Below is an interactive table summarizing typical detection limits and calibration ranges for TCDD analysis.

| Parameter | Typical Range | Matrix | Analytical Technique |

| Method Detection Limit (MDL) | 10 - 2000 ppq | Water | HRGC/HRMS (EPA Method 1613) epa.gov |

| Method Detection Limit (MDL) | 1.0 - 200 ppt | Soil/Tissue | HRGC/HRMS (EPA Method 1613) epa.gov |

| Instrument Detection Limit (IDL) | 0.2 - 0.4 pg | Standard Solution | GC/Q-TOF gcms.cz |

| On-column Detection | ~10 fg | Standard Solution | GC-MS/MS thermofisher.com |

| Calibration Range | 0.5 - 200 ng/mL | Standard Solution | GC-MS/MS researchgate.net |

| Calibration Range | 0.01 - 20 pg/µL | Standard Solution | GC-MS/MS thermofisher.com |

Isomeric Pattern Analysis for Source Apportionment

Isomeric pattern analysis, also known as congener fingerprinting, is a powerful tool used to identify the potential sources of polychlorinated dibenzo-p-dioxin (B167043) (PCDD) and polychlorinated dibenzofuran (PCDF) contamination in the environment. This technique relies on the principle that different formation processes (e.g., industrial activities, combustion) produce distinct relative abundance patterns of the various PCDD/F isomers. nih.gov

For example, the isomer patterns from municipal waste incinerators can be predicted using models based on factors like symmetry numbers and preferential chlorination positions. nih.gov Studies have shown that the isomer patterns of highly chlorinated PCDD/F homologues from different types of incinerators can be successfully predicted. nih.gov The analysis of these patterns in ambient air samples can help to distinguish between sources such as vehicular emissions and coal or gas combustion. cabidigitallibrary.org

The effectiveness of this approach depends on having a comprehensive database of source-specific isomeric profiles. While the formation pathways of some isomers are well-understood, further research is sometimes needed to refine the models, particularly for isomers that may be formed through precursor condensation reactions. nih.gov The analysis of the complete isomeric profile, rather than just the most toxic congeners, provides a more detailed picture for source apportionment investigations.

Molecular and Cellular Mechanisms of Action of Tetrachlorodibenzo P Dioxins

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Elucidation

The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins. researchgate.net This receptor is central to mediating the toxic effects of a class of environmental contaminants, including polychlorinated dibenzo-p-dioxins. pnas.org The signaling pathway is a well-defined process involving ligand binding, cellular translocation, and DNA interaction.

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding a ligand such as TCDD, the AhR undergoes a conformational change. spandidos-publications.com This activation is the critical first step that enables the receptor to influence gene transcription. The AhR is recognized as a sensor for various environmental and endogenous molecules, playing roles in both xenobiotic metabolism and normal physiological processes. researchgate.netmdpi.com

Following ligand binding, the activated AhR translocates from the cytoplasm into the nucleus. pnas.org Inside the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT), another member of the bHLH/PAS family. researchgate.net This AhR-ARNT complex is the functional unit that directly interacts with the cell's genetic material.

The AhR-ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter regions of target genes. pnas.org This binding event initiates the recruitment of co-activators and the general transcription machinery, leading to an altered rate of transcription for a battery of "dioxin-responsive" genes. wikipedia.orgmemphis.edu This modulation of gene expression is the fundamental mechanism through which TCDD exerts its diverse biological and toxicological effects. epa.gov

Modulation of Gene Expression Profiles

The activation of the AhR signaling pathway by TCDD leads to significant changes in the expression levels of numerous genes. These alterations are responsible for a wide array of cellular responses, from metabolic changes to disruptions in cell growth and differentiation. epa.gov

A hallmark of TCDD exposure is the robust induction of genes encoding xenobiotic-metabolizing enzymes. nih.gov The most well-characterized of these are members of the Cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1. The increased expression of these enzymes is a direct consequence of the AhR-ARNT complex binding to DREs in their respective gene promoters. oup.com While this enzymatic induction is a primary defense mechanism to metabolize foreign compounds, the process can also lead to the production of toxic metabolites. wikipedia.org

Table 1: Key Xenobiotic Metabolizing Enzymes Upregulated by TCDD

| Gene | Enzyme Name | Primary Function |

| CYP1A1 | Cytochrome P450 1A1 | Metabolism of polycyclic aromatic hydrocarbons and other xenobiotics. nih.gov |

| CYP1A2 | Cytochrome P450 1A2 | Metabolism of aromatic amines and various pharmaceuticals. |

| CYP1B1 | Cytochrome P450 1B1 | Metabolism of estrogens and procarcinogens. oup.com |

This table summarizes the primary enzymes induced by TCDD through the AhR pathway and their general functions.

Beyond metabolic enzymes, TCDD exposure also modulates genes involved in regulatory feedback loops and other cellular processes. The AhR Repressor (AhRR) is one such gene that is induced by AhR activation. The AhRR protein competes with AhR for dimerization with ARNT, thereby creating a negative feedback loop that attenuates the AhR signaling pathway.

Studies have also indicated that TCDD can influence the expression of other genes, such as Insulin-like Growth Factor Binding Protein 1 (IGFBP-1). For instance, research on the related compound 2,3,7,8-hexachlorodibenzo-p-dioxin (HxCDD) has shown alterations in the insulin-like growth factor I (IGF-I) signaling pathway, which can impact body weight. oup.com While direct, extensive data on 1,2,4,6-TCDD's effect on IGFBP-1 is limited, the broader class of dioxin-like compounds is known to interfere with hormonal and growth factor signaling pathways.

Downregulation of Specific Genes and Gender Dependence

The interaction of 1,2,4,6-Tetrachlorodibenzo-p-dioxin (TCDD) with the Aryl hydrocarbon Receptor (AhR) can lead to the downregulation of specific genes, a process that can exhibit gender-specific differences. While much of the research has focused on the highly toxic 2,3,7,8-TCDD isomer, the principles of AhR-mediated gene regulation are relevant to other dioxin congeners, including 1,2,4,6-TCDD.

Sustained activation of the AhR by TCDD has been shown to significantly reduce the mRNA levels of several target genes of the Wnt/β-catenin signaling pathway. oup.com In studies using rat liver progenitor cells, prolonged exposure to TCDD resulted in the downregulation of genes such as Axin2, Ccnd1 (Cyclin D1), Lef1, Efnb1, Fgf9, and Cyp2e1. oup.com This downregulation is linked to a decrease in the active form of β-catenin. nih.gov

Furthermore, TCDD-induced AhR activation can alter the expression of cytokeratins, which are important for cell structure and differentiation. For instance, a notable decrease in the expression of cytokeratin 14 (Krt14) and cytokeratin 19 (Krt19) has been observed, alongside an increase in cytokeratin 8 (Krt8). oup.com This shift suggests a move towards a more differentiated cell phenotype. oup.com

Gender-dependent effects of TCDD have been noted in various studies. For example, in wild-type female mice, TCDD exposure led to increased hepatic concentrations of all-trans-retinoic acid (ATRA) and elevated renal and circulating retinol (B82714) (REOH) concentrations. researchgate.net In contrast, renal concentrations of 9-cis-4-oxo-13,14-dihydro-retinoic acid (CORA) were significantly diminished exclusively in TCDD-exposed male mice. researchgate.net These findings highlight that the impact of TCDD on gene expression and biochemical pathways can be influenced by gender.

Additionally, studies on the transgenerational effects of TCDD exposure have indicated alterations in the expression of imprinted genes. For example, a downregulation of the mRNA expression of insulin-like growth factor 2 (Igf2) and H19 has been reported in subsequent generations following ancestral exposure. mdpi.com

Table 1: Examples of Genes Downregulated by TCDD-Mediated AhR Activation

| Gene | Cell/Tissue Type | Organism | Finding | Reference |

|---|---|---|---|---|

| Axin2, Ccnd1, Lef1, Efnb1, Fgf9, Cyp2e1 | Liver Progenitor Cells | Rat | Sustained AhR activation by TCDD significantly reduced mRNA levels of these Wnt/β-catenin target genes. | oup.com |

| Krt14, Krt19 | Liver Progenitor Cells | Rat | Sustained AhR activation markedly reduced expression of these cytokeratins. | oup.com |

| Igf2, H19 | Reproductive tissues | Rat | Ancestral TCDD exposure was associated with downregulation of these imprinted genes in subsequent generations. | mdpi.com |

AhR-Independent Signaling Mechanisms and Their Contribution

One area of investigation into AhR-independent actions involves the potential for TCDD to exert effects even in the absence of a functional AhR. Studies in AhR knockout (AhRKO) mice have been instrumental in this research. Although most of the classic TCDD-induced toxicities are absent in these mice, some subtle effects have been observed, suggesting that not all actions of TCDD are strictly AhR-dependent. nih.govcaymanchem.com For instance, some studies have provided evidence for AhR-independent effects of low-level TCDD exposure. nih.gov

It has been proposed that TCDD may interact with other cellular components or signaling pathways directly, although the specific mechanisms are not well-defined. pnas.org For example, the possibility of TCDD influencing cellular processes through mechanisms other than direct gene transcription modulation via the AhR/ARNT complex is an area of ongoing research. pnas.org

Furthermore, the activation of the AhR itself can be achieved through pathways that are independent of ligand binding, such as through phosphorylation by protein tyrosine kinases. nih.gov This suggests a complexity in AhR signaling where the receptor can be activated by endogenous signaling molecules like cAMP, leading to cellular responses that differ from those induced by dioxin. pnas.org Disruption of these endogenous, ligand-independent AhR activation pathways by chronic TCDD binding could be a pivotal aspect of its toxicity. pnas.org

Role of AhR in Developmental Processes (e.g., Organ Development, Vascular Biology)

The Aryl hydrocarbon Receptor (AhR) plays a crucial role in normal developmental processes, and its disruption by compounds like 1,2,4,6-TCDD can lead to adverse developmental outcomes. researchgate.netresearchgate.net The AhR is involved in the development of various organs and in vascular biology. researchgate.netnih.gov

Studies using AhR knockout (AhRKO) mice have demonstrated the importance of AhR in the normal development of several organs. The absence of a functional AhR has been shown to affect the development of the liver, heart, spleen, thymus, kidney, lung, submandibular gland, testis, and epididymis. nih.gov This indicates that the AhR has a fundamental role in the growth and maturation of these tissues. researchgate.net

In the context of vascular development, the AhR is known to be important for the proper formation of the vasculature. researchgate.net Research has highlighted its role in the development of the liver vasculature. researchgate.net

Exposure to TCDD during critical developmental periods can severely disrupt these normal processes. In mice with a functional AhR, TCDD exposure has been shown to cause a range of developmental toxicities, including hydronephrosis, increases in relative liver and heart weight, and decreases in the weight of the thymus, submandibular gland, epididymis, and testis. nih.gov These effects are largely absent in AhRKO mice, underscoring the central role of the AhR in mediating TCDD's developmental toxicity. nih.govgrantome.com

The AhR is expressed in a wide array of tissues during embryonic development. acs.org For example, in mouse embryos, high levels of AhR expression are found in the developing pituitary gland, nasal structures, tongue, thymus, lungs, liver, gut, and urogenital system. acs.org This widespread expression pattern further supports the integral role of the AhR in the orchestration of organogenesis.

Cellular and Biochemical Responses Mediated by AhR Activation (e.g., Altered Signaling Cascades like WNT/β-catenin)

Activation of the Aryl hydrocarbon Receptor (AhR) by ligands such as 1,2,4,6-TCDD initiates a cascade of cellular and biochemical responses, primarily through its function as a ligand-activated transcription factor. nih.govnih.gov One of the key signaling pathways that is significantly impacted by AhR activation is the WNT/β-catenin pathway, which is crucial for embryonic development, tissue homeostasis, and cell proliferation and differentiation. oup.comnih.gov

The interplay between the AhR and WNT/β-catenin signaling pathways is complex and can lead to the downregulation of WNT/β-catenin target genes. oup.comnih.gov Sustained activation of the AhR by TCDD has been shown to decrease the levels of the active, dephosphorylated form of β-catenin. oup.com This, in turn, leads to a reduction in the transcription of genes regulated by the WNT/β-catenin pathway. oup.comnih.gov

In liver progenitor cells, for example, TCDD-mediated AhR activation not only downregulates Wnt/β-catenin target genes but also induces a shift in cytokeratin expression, indicating an alteration in the cell's differentiation state. oup.com The downregulation of cytokeratins 14 and 19, coupled with an increase in cytokeratin 8, suggests a loss of progenitor cell characteristics and a move towards a more differentiated phenotype. oup.com

Furthermore, the activation of AhR by TCDD has been found to modulate Wnt/β-catenin signaling in various contexts, including impairing tissue regeneration and hindering urogenital-sinus formation during prostate development. nih.gov In some cancer cell lines, activated AhR can promote the ubiquitination and subsequent proteasomal degradation of β-catenin. nih.gov

Beyond the WNT/β-catenin pathway, AhR activation by TCDD triggers a broader range of cellular responses. These include the well-documented induction of xenobiotic-metabolizing enzymes like those in the Cytochrome P450 family (e.g., CYP1A1, CYP1B1), which is a classic adaptive response to chemical exposure. oup.comnih.gov AhR activation is also implicated in disrupting immune responses, endocrine functions, and reproductive processes. nih.gov

Table 2: Effects of TCDD-Mediated AhR Activation on Cellular Signaling

| Signaling Pathway/Process | Effect of TCDD-Mediated AhR Activation | Cellular Context | Reference |

|---|---|---|---|

| WNT/β-catenin Signaling | Downregulation of target genes (e.g., Axin2, Ccnd1) | Liver Progenitor Cells | oup.com |

| WNT/β-catenin Signaling | Decreased levels of active β-catenin | Liver Progenitor Cells | oup.comnih.gov |

| WNT/β-catenin Signaling | Promotes ubiquitination and degradation of β-catenin | Colon Cancer Cell Lines | nih.gov |

| Cell Differentiation | Altered cytokeratin expression (↓Krt14, ↓Krt19, ↑Krt8) | Liver Progenitor Cells | oup.com |

| Xenobiotic Metabolism | Induction of CYP1A1 and CYP1B1 | Various | oup.comnih.gov |

Bioremediation and Degradation Strategies for Tetrachlorodibenzo P Dioxins

Microbial Degradation Mechanisms

Microorganisms employ several key metabolic strategies to break down chlorinated dioxins like 1,2,4,6-TCDD. These mechanisms are broadly categorized into aerobic and anaerobic processes, each involving distinct enzymatic pathways.

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to initiate the breakdown of the dioxin structure. The primary mechanism involves dioxygenase enzymes that incorporate molecular oxygen into the aromatic rings.

Angular Dioxygenation: This is a crucial initial step where a dioxygenase enzyme attacks an angular position adjacent to the ether bond of the dioxin molecule. This action cleaves the ether bond, leading to the formation of chlorinated catechols. For instance, the bacterium Sphingomonas wittichii RW1 has demonstrated the ability to transform 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077), a related isomer, into 3,4,5,6-tetrachlorocatechol. nih.govresearchgate.netnih.gov This initial attack is followed by further enzymatic degradation of the resulting chlorinated catechol.

Metabolite Formation: Following the initial dioxygenase attack, further biotransformation can occur. In the case of S. wittichii RW1's degradation of 1,2,3,4-TCDD, a secondary metabolite, 2-methoxy-3,4,5,6-tetrachlorophenol, was identified. nih.govnih.govresearchgate.net This compound is formed through the methylation of one of the hydroxyl groups of 3,4,5,6-tetrachlorocatechol, possibly as a detoxification mechanism by the bacterium. researchgate.net

In the absence of oxygen, a different set of microbial processes, known as reductive dechlorination, becomes significant. This process involves the sequential removal of chlorine atoms from the dioxin molecule, which is used as an electron acceptor. clu-in.org

Stepwise Dechlorination: Anaerobic microorganisms replace chlorine substituents with hydrogen atoms. researchgate.net Studies on estuarine sediments have shown that 1,2,3,4-tetrachlorodibenzo-p-dioxin can be dechlorinated at a lateral position to form 1,2,4-trichlorodibenzo-p-dioxin (B167082) (1,2,4-TrCDD). nih.gov This initial dechlorination product can be further transformed into 1,3-dichlorodibenzo-p-dioxin (B1616466) (1,3-DiCDD) over several months. nih.gov

Role of Dehalorespiring Bacteria: Specific bacteria, such as Dehalococcoides species, are known to carry out reductive dechlorination as a form of respiration, a process termed dehalorespiration. researchgate.net The bacterium Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate various dioxin congeners, including 1,2,3,4-TCDD. researchgate.netjseb.jp

Cometabolism is a process where the degradation of a compound like 1,2,4,6-TCDD is facilitated by an enzyme or cofactor produced by a microbe for the metabolism of another compound, which serves as the primary growth substrate. frtr.gov The degradation of the target contaminant does not typically provide energy or carbon for the microbe. frtr.gov

Induction of Degradative Enzymes: The presence of a suitable growth substrate can induce the production of enzymes that fortuitously act on dioxins. For example, bacteria grown on substrates like dibenzofuran (B1670420) or carbazole (B46965) can produce angular dioxygenases capable of degrading a range of chlorinated dioxins. nih.govsemanticscholar.org

Substrate Influence: The choice of the primary substrate is critical. Propane (B168953), for instance, has been identified as an effective substrate for the cometabolic degradation of various contaminants, as propane monooxygenases can degrade a wide array of compounds. mdpi.com Conversely, the presence of more easily degradable carbon sources can sometimes inhibit the degradation of the target contaminant. nih.gov

Bacterial Consortia and Isolated Strains in Degradation

Research has identified both mixed microbial communities and specific isolated bacterial strains with the capacity to degrade chlorinated dioxins. These organisms are key to developing effective bioremediation technologies.

Several bacterial species have been extensively studied for their dioxin-degrading abilities.

Sphingomonas wittichii RW1: This well-characterized bacterium is known for its ability to utilize dibenzo-p-dioxin (B167043) and dibenzofuran as sole sources of carbon and energy. semanticscholar.orgdoe.gov It can cometabolically degrade a variety of chlorinated dioxins, including 1,2,3,4-TCDD, by transforming them into corresponding chlorocatechols. researchgate.netnih.govnih.gov The genes responsible for dioxin degradation in this strain are dispersed throughout its genome, suggesting a complex evolutionary pathway for this metabolic capability. doe.gov

Janibacter terrae: Strains of Janibacter terrae have been isolated from contaminated environments and have shown the ability to degrade chlorinated dioxins. researchgate.net For example, Janibacter terrae strain CS12 is a known aerobic bacterium isolated from soil. dsmz.de Other Janibacter species, like strain YA, have been shown to degrade monochlorinated dibenzo-p-dioxins and utilize dibenzofuran for growth. researchgate.netnih.gov

Pseudomonas species: Various Pseudomonas species are also implicated in dioxin degradation. Pseudomonas sp. strain CA10, a carbazole-utilizing bacterium, can degrade several chlorinated dibenzofurans and dibenzo-p-dioxins through the action of its angular dioxygenase. nih.gov Other Pseudomonas species have been shown to degrade compounds like 1,2-dichlorobenzene, indicating their potential for breaking down chlorinated aromatic structures. nih.gov

Table 1: Examples of Dioxin-Degrading Bacteria and their Capabilities

| Bacterial Strain | Degraded Compound(s) | Key Findings |

| Sphingomonas wittichii RW1 | 1,2,3,4-TCDD, other chlorinated dioxins | Transforms 1,2,3,4-TCDD to 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.govnih.govresearchgate.net |

| Janibacter terrae | Mono-chlorinated dibenzo-p-dioxins | Strain YA degrades 1-CDD and 2-CDD. researchgate.netnih.gov |

| Pseudomonas sp. CA10 | Chlorinated dibenzofurans and dibenzo-p-dioxins | Degrades various mono- to tri-chlorinated congeners. nih.gov |

| Dehalococcoides sp. CBDB1 | 1,2,3,4-TCDD, other chlorinated dioxins | Performs anaerobic reductive dechlorination. researchgate.net |

The efficiency of bacterial degradation of 1,2,4,6-TCDD is significantly influenced by environmental conditions, particularly the availability and type of carbon and energy sources.

Stimulation and Inhibition: The presence of a suitable carbon source can stimulate the growth of degrading bacteria and induce the necessary enzymes. However, the addition of certain carbon sources can also have an inhibitory effect. For example, studies on the degradation of 2,3,7,8-TCDD showed that while dimethyl sulfoxide (B87167) (DMSO) as a sole carbon source supported high degradation rates, the addition of amino acids, sodium lactate, and sodium acetate (B1210297) completely halted the process. nih.gov This suggests that bacteria may preferentially utilize more easily accessible carbon sources, thereby not expressing the enzymes required for dioxin degradation. nih.gov

Cometabolic Substrates: For cometabolic degradation, the choice of the primary substrate is crucial. Dibenzofuran is often used as a growth substrate to induce the dioxin-degrading enzymes in strains like Sphingomonas wittichii RW1. researchgate.net The rationale is that the enzymes produced to metabolize the primary substrate will also act on the structurally similar dioxin molecules.

Nutrient Availability: Beyond carbon, the general nutrient status of the environment plays a role. Bioremediation strategies often involve biostimulation, where nutrients are added to enhance the activity of indigenous microbial populations capable of degrading contaminants. nih.gov

Fungal Degradation Capabilities

Fungi, particularly white-rot fungi, have demonstrated significant potential for the degradation of persistent organic pollutants like tetrachlorodibenzo-p-dioxins. Their ability to produce powerful extracellular enzymes allows them to break down complex and recalcitrant molecules.

White-Rot Fungi (e.g., Phanerochaete chrysosporium, Phanerochaete sordida)

White-rot fungi are a group of basidiomycetes that are highly effective in degrading lignin (B12514952), the complex polymer that provides structural support to plants. This degradative capability also extends to a wide range of environmental pollutants, including dioxins.

Phanerochaete chrysosporium has been a model organism for studying the degradation of various pollutants. Research has shown its ability to degrade chlorinated dioxins. For instance, under specific metabolic conditions, P. chrysosporium has been observed to degrade 2,7-dichlorodibenzo-p-dioxin (B167052). nih.gov The degradation pathway involves a series of oxidation, reduction, and methylation reactions. nih.gov While specific studies on the 1,2,4,6-TCDD isomer are limited, the enzymatic machinery of P. chrysosporium suggests a potential for its degradation as well.

Phanerochaete sordida is another white-rot fungus that has shown promise in dioxin degradation. In a study investigating the degradation of a mixture of ten different tetra- to octachlorodibenzo-p-dioxins, P. sordida YK-624 was able to degrade them in a low-nitrogen medium. asm.orgnih.gov The degradation rates for tetrachlorodibenzo-p-dioxins were approximately 40%. asm.orgnih.gov The study identified metabolites such as 4,5-dichlorocatechol (B118185) from the degradation of 2,3,7,8-TCDD, indicating the fungus's ability to cleave the aromatic rings of these compounds. asm.orgnih.gov

| Fungus Species | Dioxin Congeners Studied | Degradation Efficiency | Reference |

| Phanerochaete chrysosporium | 2,7-dichlorodibenzo-p-dioxin | ~50% in 27 days | nih.gov |

| Phanerochaete sordida YK-624 | Mixture of PCDDs (including tetrachloro-) | ~40% for tetrachlorodioxins | asm.orgnih.gov |

| Rigidoporus sp. FMD21 | 2,3,7,8-TCDD | 77.4% in 36 days | nih.govvu.nl |

Ligninolytic Enzyme Systems in Dioxin Metabolism

The primary mechanism by which white-rot fungi degrade dioxins is through their extracellular ligninolytic enzyme systems. These enzymes are non-specific and can oxidize a wide variety of aromatic compounds. The main enzymes involved are lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. vu.nlmdpi.com

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) are heme-containing peroxidases that require hydrogen peroxide for their catalytic activity. LiP has a high redox potential and can directly oxidize non-phenolic aromatic compounds, which is crucial for initiating the degradation of complex molecules like dioxins. vu.nl MnP, on the other hand, oxidizes Mn(II) to Mn(III), which then acts as a diffusible oxidizer to attack phenolic and non-phenolic compounds. vu.nl In the degradation of 2,7-dichlorodibenzo-p-dioxin by P. chrysosporium, both LiP and MnP were implicated in the metabolic pathway. nih.gov

Laccases are copper-containing oxidases that can oxidize phenolic compounds and some non-phenolic compounds, often with the help of small molecules called mediators. nih.govvu.nl The fungus Rigidoporus sp. FMD21, which has been shown to degrade 2,3,7,8-TCDD, produces high levels of laccase. nih.govvu.nl Studies with the crude extracellular enzyme extract from this fungus, which primarily contained laccase, demonstrated significant degradation of 2,3,7,8-TCDD. nih.govvu.nl The proposed mechanism involves the cleavage of the diaryl ether bond, leading to the formation of dichlorophenols. vu.nl

Bioremediation Technologies

Bioremediation technologies leverage the metabolic capabilities of microorganisms to clean up contaminated environments. These approaches are generally considered more cost-effective and environmentally friendly than traditional physical and chemical methods. nih.gov

Bioaugmentation Approaches (Introduction of Degrading Microorganisms)

Bioaugmentation is the process of introducing specific microorganisms, often with known degradative capabilities, to a contaminated site to enhance the breakdown of pollutants. nih.gov This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant.

For dioxin-contaminated soils, bioaugmentation with specialized bacteria or fungi can be a viable strategy. For example, studies have investigated the use of Dehalococcoides ethenogenes strain 195 to enhance the dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin in sediment microcosms. nih.gov The introduction of this bacterium, along with biostimulation, led to an increased rate of dechlorination. nih.gov While specific applications for 1,2,4,6-TCDD are not well-documented, the principle of introducing microorganisms with the appropriate enzymatic machinery holds promise. The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the new environment, which can be influenced by factors such as competition with native microbes and the presence of inhibitory substances. nih.gov

Biostimulation Strategies (Nutrient Amendment for Microbial Activity)

Biostimulation involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. nih.gov This is often achieved by adding nutrients, electron acceptors, or other growth-limiting substances.

In the context of dioxin remediation, biostimulation can be used to enhance the activity of native fungi and bacteria. For instance, the degradation of tetrachlorodibenzo-p-dioxins by Phanerochaete sordida was studied in a low-nitrogen medium, highlighting the importance of nutrient conditions for fungal activity. asm.orgnih.gov In another study, the dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin in sediment microcosms was stimulated by the addition of an electron donor and halogenated priming compounds. nih.gov This suggests that providing the right conditions can significantly boost the degradative capacity of the native microbial community.

Composting and Co-composting for Pollutant Degradation

Composting is a biological process that involves the decomposition of organic waste by a diverse community of microorganisms under controlled aerobic conditions. researchgate.net Co-composting involves adding contaminated soil or waste to the composting mixture. The high temperatures reached during the thermophilic stage of composting, along with the rich microbial diversity, can enhance the degradation of persistent organic pollutants.

Studies have shown that composting can be an effective method for reducing dioxin concentrations in contaminated materials. For example, traditional hot composting methods have been reported to reduce TCDD concentrations by 80-85% in one year. reddit.com Research on composts from various European countries has also indicated that the composting process can alter the concentration and composition of dioxin-like compounds. nih.gov Although specific data on the fate of 1,2,4,6-Tetrachlorodibenzo-p-dioxin during composting is scarce, the general effectiveness of this technology for other PCDDs suggests its potential applicability.

| Bioremediation Technology | Description | Key Findings for Dioxins | References |

| Bioaugmentation | Introduction of specific microorganisms to a contaminated site. | Enhanced dechlorination of 1,2,3,4-TCDD with Dehalococcoides ethenogenes. | nih.gov |

| Biostimulation | Modification of the environment to stimulate native microorganisms. | Addition of electron donors and priming compounds stimulated 1,2,3,4-TCDD dechlorination. | nih.gov |

| Composting/Co-composting | Decomposition of organic waste by microorganisms. | Can reduce TCDD concentrations by 80-85% in one year. | reddit.com |

Monitoring and Evaluation Techniques for Bioremediation (e.g., PCR-based Assays for Fungi)

The primary analytical method for the precise identification and quantification of 1,2,4,6-tetrachlorodibenzo-p-dioxin is high-resolution gas chromatography-mass spectrometry (HRGC-MS). nih.gov This technique offers exceptional selectivity and sensitivity, which is crucial for detecting the very low concentrations at which dioxins are toxic. nih.gov The process typically involves extracting the compound from the sample matrix (e.g., soil, water), followed by a multi-step cleanup to remove interfering substances, and finally, instrumental analysis. epa.gov

In addition to tracking the contaminant, it is vital to monitor the microbial populations responsible for bioremediation, particularly when using fungal species. Molecular techniques like Polymerase Chain Reaction (PCR)-based assays are invaluable for this. Quantitative PCR (qPCR), for instance, allows for the quantification of fungal biomass in a sample by targeting specific DNA sequences, such as the 18S rRNA gene. nih.govnih.gov This provides a means to assess the growth and proliferation of the inoculated fungi throughout the bioremediation process. nih.gov For example, a qPCR assay named FungiQuant has been developed for broad-coverage fungal quantification and has shown high sensitivity and efficiency. nih.gov

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a more rapid and cost-effective screening method compared to HRGC-MS. nih.govclu-in.org These methods use antibodies that specifically bind to dioxin-like compounds, providing a measure of the total toxic equivalency (TEQ) of dioxins in a sample. nih.gov While not as specific as HRGC-MS, immunoassays are useful for initial site assessment and for monitoring the general trend of dioxin reduction during bioremediation. clu-in.org

The table below summarizes key monitoring techniques and their applications in the bioremediation of 1,2,4,6-tetrachlorodibenzo-p-dioxin.

| Monitoring Technique | Principle | Application in Bioremediation | Key Findings/Capabilities |

| High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) | Separates chemical compounds based on their physical and chemical properties and identifies them by their mass-to-charge ratio. nih.gov | Precise quantification of 1,2,4,6-tetrachlorodibenzo-p-dioxin and its degradation byproducts. nih.gov | Considered the gold standard for dioxin analysis due to its high selectivity and sensitivity, capable of detecting concentrations in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. nih.gov |

| Quantitative Polymerase Chain Reaction (qPCR) | Amplifies and quantifies a targeted DNA molecule. nih.govnih.gov | Monitors the population and growth of specific bioremediating fungi by quantifying their DNA in environmental samples. nih.govnih.gov | Can detect and quantify fungal biomass with high sensitivity, with detection limits as low as a few copies of the target gene. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and a color-changing enzyme to detect the presence of a substance. nih.gov | Rapid screening of samples for the presence of dioxins and dioxin-like compounds to estimate total toxic equivalency (TEQ). nih.govclu-in.org | Provides a cost-effective and high-throughput method for preliminary assessment and monitoring, though with less specificity than HRGC-MS. nih.gov |

The selection and integration of these monitoring techniques are crucial for a comprehensive evaluation of bioremediation efforts. While HRGC-MS provides definitive data on contaminant levels, molecular methods like qPCR offer insights into the biological component of the remediation process. Immunoassays serve as a valuable tool for rapid, on-site screening. The combined use of these technologies allows for a thorough understanding of the dynamics of 1,2,4,6-tetrachlorodibenzo-p-dioxin bioremediation.

Environmental Risk Assessment Methodologies for Tetrachlorodibenzo P Dioxins and Dioxin Like Compounds

Toxicity Equivalency Factor (TEF) Methodology and Application

The Toxicity Equivalency Factor (TEF) methodology is a cornerstone in the risk assessment of dioxins and dioxin-like compounds. ornl.govepa.gov It provides a framework for evaluating the risks associated with exposure to complex mixtures of these compounds, which are commonly found in the environment. epa.gov The core principle of the TEF approach is to express the toxicity of different dioxin-like compounds in terms of a single, well-characterized compound, thereby simplifying risk assessment and communication. wikipedia.orggreenfacts.org

Concept of TEFs and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) as Index Chemical

The TEF concept is built on the understanding that while there are 210 different PCDD and PCDF isomers, only those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of significant toxicological concern. ca.gov The most potent of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is used as the reference or "index" chemical for this class of compounds. ornl.govwikipedia.orgepa.gov